C16H26InO2 vs. Trimethylindium (TMIn): Vapor Pressure Stability and Physical State Advantages
C16H26InO2 is documented in patent disclosures as possessing a vapor pressure in the range of approximately 1–10 Torr at temperatures between 50 °C and 100 °C, which is comparable to or moderately higher than that of trimethylindium (TMIn) under identical measurement conditions [1]. Critically, the patent reports that this vapor pressure remains constant and stable over the entire process duration, in direct contrast to TMIn, whose effective vapor pressure is well-documented to drift over time due to changes in solid surface area [2]. Additionally, TMIn is a solid precursor with pyrophoric hazards [3], whereas C16H26InO2 is described as a liquid compound at ambient temperature [4], enabling more reliable and reproducible mass transport in industrial vapor deposition systems.
| Evidence Dimension | Vapor pressure stability and physical state |
|---|---|
| Target Compound Data | Vapor pressure: 1–10 Torr at 50–100 °C; constant vapor pressure throughout process; liquid at room temperature |
| Comparator Or Baseline | Trimethylindium (TMIn): vapor pressure ~1–10 Torr at similar temperatures; time-dependent vapor pressure drift; solid, pyrophoric |
| Quantified Difference | Liquid vs. solid; constant vs. time-varying vapor pressure |
| Conditions | Vapor pressure measured under ALD/CVD precursor delivery conditions as disclosed in patent literature |
Why This Matters
Constant vapor pressure and liquid physical state enable predictable, reproducible precursor delivery and film composition, reducing process variability and downtime associated with solid precursor surface-area changes.
- [1] Patent: Indium Precursors for Vapor Depositions, Application No. WO 2022/076841 A1, Filed April 7, 2022. View Source
- [2] C. A. Larsen et al., 'Triisopropylindium: decomposition study and use for low temperature growth of InAs,' Journal of Crystal Growth, vol. 241, no. 1–2, pp. 220–230, 2002. View Source
- [3] W. Ma et al., 'Obtaining a Low and Wide Atomic Layer Deposition Window (150–275 °C) for In₂O₃ Films Using an Inᴵᴵᴵ Amidinate and H₂O,' Chemistry of Materials, vol. 30, no. 11, pp. 3823–3832, 2018. View Source
- [4] Patent: Indium Precursors for Vapor Depositions, Application No. WO 2022/076841 A1, Filed April 7, 2022. View Source
